Melting Point Elevation: 869663-56-9 Exhibits Substantially Higher Thermal Stability vs. 3-Methyl Analog
The tert-butyl substituent in 869663-56-9 confers markedly increased melting point relative to the corresponding 3-methyl analog, reflecting enhanced crystalline lattice stability attributable to the bulky hydrophobic group .
| Evidence Dimension | Melting point (solid-state thermal stability) |
|---|---|
| Target Compound Data | 195–196 °C |
| Comparator Or Baseline | 4-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid monohydrate: 171–173 °C (decomposition) |
| Quantified Difference | Δ +22 to +25 °C (target exhibits higher melting point) |
| Conditions | Experimental melting point determination; comparator data from crystallographic study of the same chemotype |
Why This Matters
Higher melting point indicates superior thermal robustness during storage, handling, and synthetic transformations requiring elevated temperatures, reducing decomposition risk in multi-step protocols.
